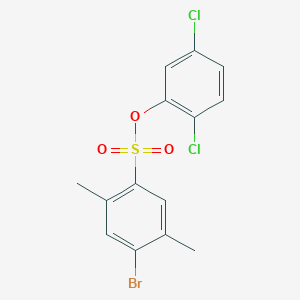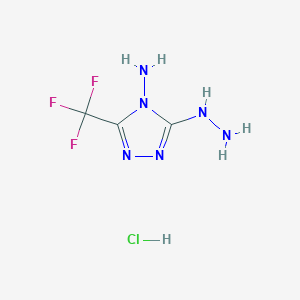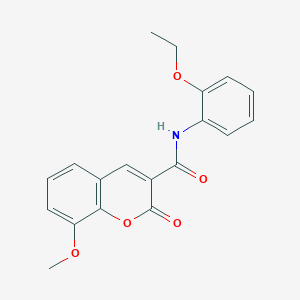
2-(Trifluorometil)-5-(1-((4-(trifluorometil)fenil)sulfonil)piperidin-4-il)-1,3,4-oxadiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C15H13F6N3O3S and its molecular weight is 429.34. The purity is usually 95%.
BenchChem offers high-quality 2-(Trifluoromethyl)-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
En el ámbito de la química orgánica, este compuesto puede servir como precursor para la síntesis de diversas moléculas orgánicas fluoradas. La presencia de grupos trifluorometil lo convierte en un valioso bloque de construcción para crear compuestos con mayor estabilidad química, lipofilia y bioactividad, características deseables en fármacos y agroquímicos .
Química Medicinal
Los grupos trifluorometil en la estructura del compuesto son de particular interés en la química medicinal. Estos grupos pueden mejorar la estabilidad metabólica de los fármacos, haciéndolos más resistentes a la degradación en el cuerpo. Esto puede llevar al desarrollo de medicamentos con vidas medias más largas y potencialmente efectos terapéuticos más consistentes .
Ciencia de Materiales
En la ciencia de materiales, la capacidad del compuesto para someterse a funcionalización lo convierte en un candidato para crear materiales avanzados. Por ejemplo, podría utilizarse para sintetizar polímeros con propiedades específicas, como una mayor resistencia al calor o al ataque químico, o para crear recubrimientos novedosos que brinden protección contra los factores ambientales .
Ciencia Ambiental
El potencial del compuesto para crear derivados fluorados significa que podría utilizarse en la ciencia ambiental para desarrollar sensores o sondas que detecten contaminantes o toxinas. Su estructura química permite la introducción de grupos funcionales específicos que pueden interactuar con los objetivos ambientales, ayudando en los esfuerzos de monitoreo y limpieza .
Química Agrícola
En la agricultura, los compuestos con grupos trifluorometil se utilizan a menudo para crear pesticidas y herbicidas. El compuesto en cuestión podría utilizarse para desarrollar nuevas formulaciones que sean más efectivas a dosis más bajas, reduciendo el impacto ambiental y mejorando la seguridad para los humanos y la vida silvestre .
Fotocatálisis
La estructura del compuesto sugiere aplicaciones potenciales en fotocatálisis, donde podría formar parte de sistemas que aprovechan la energía de la luz para impulsar reacciones químicas. Esto podría ser particularmente útil en el desarrollo de procesos sostenibles para la síntesis de moléculas orgánicas complejas .
Propiedades
IUPAC Name |
2-(trifluoromethyl)-5-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6N3O3S/c16-14(17,18)10-1-3-11(4-2-10)28(25,26)24-7-5-9(6-8-24)12-22-23-13(27-12)15(19,20)21/h1-4,9H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDXVOXUATZBAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2361145.png)
![N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide](/img/structure/B2361148.png)
![1-(Cyanomethyl)-1-phenyl-3-{1-[4-(trifluoromethyl)phenyl]propan-2-yl}urea](/img/structure/B2361149.png)
![6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2361150.png)

![[1-(6-Chloropyridine-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2361153.png)



![N-(5-fluoro-2-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2361159.png)
![1-(4-methoxy-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl)ethan-1-one](/img/structure/B2361161.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2361163.png)
![(2E)-3-[4-(3-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile](/img/structure/B2361164.png)
